molecular formula C11H15ClO B13688806 4-(tert-Butoxy)-2-chlorotoluene

4-(tert-Butoxy)-2-chlorotoluene

Cat. No.: B13688806
M. Wt: 198.69 g/mol
InChI Key: ABZBERKXZZZHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxy)-2-chlorotoluene is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

ABZBERKXZZZHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)Cl

Origin of Product

United States

Contextual Significance of Halogenated and Alkoxy Substituted Arenes in Contemporary Organic Chemistry

The fields of medicinal chemistry, materials science, and agrochemicals heavily rely on the strategic synthesis of complex aromatic molecules. Within this context, halogenated and alkoxy-substituted arenes are two of the most fundamental and widely utilized classes of compounds. ncert.nic.insoka.ac.jpnumberanalytics.com

Halogenated arenes , or aryl halides, are critical precursors in a multitude of chemical transformations. ncert.nic.in Their importance stems primarily from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for assembling complex molecular frameworks from simpler starting materials. organic-chemistry.orgorganic-chemistry.org The presence of a halogen atom, like chlorine, on an aromatic ring provides a reactive handle that is otherwise absent on a simple hydrocarbon ring. youtube.comstudymind.co.uk Furthermore, halogenated compounds are prevalent in many biologically active molecules, including pharmaceuticals and agricultural products. ncert.nic.in

Alkoxy-substituted arenes , or aryl ethers, also play a pivotal role in organic synthesis. The alkoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution and influences the position of incoming substituents, typically directing them to the ortho and para positions. organicchemistrytutor.comyoutube.com Bulky alkoxy groups, such as the tert-butoxy (B1229062) group, can also exert significant steric influence, directing reactions to less hindered positions and thereby enhancing the selectivity of a transformation. echemi.com Moreover, certain alkoxy groups, including tert-butoxy, can function as protecting groups for hydroxyl functionalities. They are stable under many reaction conditions but can be selectively removed when needed, a crucial strategy in multi-step synthesis. nih.gov The interplay between the electronic and steric effects of alkoxy substituents makes them invaluable tools for chemists. acs.org

The combination of both a halogen and an alkoxy group on a single aromatic ring, as seen in 4-(tert-Butoxy)-2-chlorotoluene, creates a bifunctional building block with a rich and tunable reactivity profile, making it a highly valuable intermediate in the synthesis of specialized chemical targets.

Retrosynthetic Perspectives on 4 Tert Butoxy 2 Chlorotoluene

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available precursors. ucoz.comyoutube.comias.ac.inamazonaws.com This process helps in designing a logical and efficient synthetic route. For a molecule like 4-(tert-Butoxy)-2-chlorotoluene, there are several logical disconnections to consider.

Strategy 1: Ether Bond Disconnection (C-O Disconnection)

The most common retrosynthetic approach for an aryl ether involves disconnecting the carbon-oxygen bond. This leads back to a phenol (B47542) and an alkylating agent.

Retron: Aryl ether

Disconnection: The bond between the aromatic ring and the ether oxygen.

Synthons: A phenoxide anion and a tert-butyl cation.

Synthetic Equivalents: The practical starting materials would be 2-chloro-4-methylphenol (B1207291) and a source of the tert-butyl group like isobutylene (B52900) under acidic conditions, or tert-butyl chloride with a Lewis acid. This is a well-established method for forming tert-butyl ethers.

This pathway is often advantageous as the required 2-chloro-4-methylphenol is a readily accessible starting material.

Strategy 2: Aromatic Chlorination (C-Cl Disconnection)

Another viable approach is to envision adding the chlorine atom to a pre-existing aryl ether.

Retron: Halogenated arene

Disconnection: The carbon-chlorine bond.

Synthetic Equivalents: This route would start with 4-(tert-butoxy)toluene . The challenge then becomes the regioselective chlorination of this precursor. The tert-butoxy (B1229062) group is a powerful ortho-, para-director, as is the methyl group, albeit weaker. organicchemistrytutor.com Since the para position is already occupied by the methyl group (relative to the ether), electrophilic chlorination would be strongly directed to the positions ortho to the powerful tert-butoxy group. One of these positions is occupied by the methyl group, leaving the other ortho position (position 2) as a likely site for chlorination, making this a potentially feasible route.

By analyzing these pathways, a synthetic chemist can choose the most efficient and cost-effective method based on the availability of starting materials and the selectivity of the reactions involved. researchgate.net

Structural Features and Research Relevance for Synthetic Transformations

Direct Functionalization Approaches on Related Aromatic Precursors

Direct functionalization strategies aim to introduce the necessary chloro and tert-butoxy groups onto a pre-existing aromatic ring system. These methods rely on the inherent reactivity and directing effects of the substituents already present on the aromatic precursor.

Palladium-Catalyzed Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, represent a powerful method for the formation of aryl ethers. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Theoretically, this compound could be synthesized via a palladium-catalyzed reaction between 2-chloro-4-fluorotoluene (B151448) and sodium tert-butoxide. However, the practical application of this method can be hampered by the lower reactivity of aryl chlorides compared to aryl bromides or iodides, often necessitating the use of specialized and more reactive catalytic systems to achieve efficient coupling.

Precursor-Based Synthesis of this compound

A more frequently employed and often more efficient strategy for the synthesis of this compound involves the use of precursors that already possess some of the required functional groups. This approach allows for a more controlled and stepwise construction of the target molecule.

Synthetic Pathways from 2-Chlorotoluene Derivatives

A logical and well-documented synthetic route commences with derivatives of 2-chlorotoluene. A key starting material in this pathway is 2-chloro-4-nitrotoluene. The synthesis proceeds through a two-step sequence: first, the nitro group is reduced to an amino group to form 2-chloro-4-aminotoluene. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Subsequently, the resulting amine undergoes a diazotization reaction with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid. The diazonium salt is then hydrolyzed in situ to yield 2-chloro-4-hydroxytoluene (also known as 2-chloro-p-cresol). The final step is the etherification of the phenolic hydroxyl group. This is commonly accomplished by reacting 2-chloro-4-hydroxytoluene with isobutylene (B52900) in the presence of an acid catalyst, which facilitates the formation of the tert-butyl ether.

Starting MaterialReagentsIntermediateFinal Product
2-Chloro-4-nitrotoluene1. H₂, Pd/C2. NaNO₂, H₂SO₄, H₂O2-Chloro-4-hydroxytolueneThis compound
2-Chloro-4-hydroxytolueneIsobutylene, Acid Catalyst-This compound

Synthetic Pathways from 4-tert-Butoxytoluene Derivatives

An alternative synthetic approach begins with a 4-tert-butoxytoluene precursor. The primary challenge in this strategy is the regioselective introduction of a chlorine atom at the 2-position. The tert-butoxy group is an ortho-, para-directing group. With the para-position occupied by the methyl group, chlorination is directed to the two ortho-positions (2 and 6).

Direct chlorination of 4-tert-butoxytoluene is likely to produce a mixture of 2-chloro-4-tert-butoxytoluene and 2,6-dichloro-4-tert-butoxytoluene, along with other potential side products. Achieving high regioselectivity for the desired 2-chloro isomer can be difficult and may necessitate carefully optimized reaction conditions or the use of specialized chlorinating agents to control the position of chlorination.

Ortho-Directed Metallation and Functionalization

Ortho-directed metallation offers a powerful method for achieving high regioselectivity in the functionalization of aromatic rings. This technique utilizes a directing group on the aromatic ring to guide a metal, typically lithium, to deprotonate the adjacent ortho-position. The resulting organometallic intermediate can then react with an electrophile to introduce a substituent at that specific site.

In the context of synthesizing this compound, the tert-butoxy group itself could potentially act as a directing group, although its directing ability is considered weaker than other functional groups like amides or methoxy (B1213986) groups. A more viable strategy might involve using a precursor with a more potent directing group, which is later converted to the tert-butoxy group. For example, one could start with a protected 4-hydroxy-3-methylbenzoic acid. The carboxylic acid or a derivative could direct ortho-lithiation, followed by quenching with a chlorinating agent. Subsequent deprotection and etherification would then yield the final product.

Advanced Synthetic Techniques

Modern organic synthesis has seen a paradigm shift with the advent of techniques that leverage light or electricity to drive chemical reactions, as well as the adoption of continuous-flow processes for enhanced control and scalability. These methods provide powerful alternatives to traditional synthetic approaches for creating complex molecules like this compound and its analogues.

Photochemical and Electrochemical Methods in Aryl Halide Functionalization

The activation of aryl halides, particularly the less reactive aryl chlorides, is a cornerstone of cross-coupling chemistry. Photochemical and electrochemical methods have emerged as potent strategies to generate highly reactive aryl radical intermediates from stable aryl halides under mild conditions. acs.orgrsc.org

Photoredox Catalysis: This technique utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to activate substrates. nih.govacs.org For aryl chlorides, which possess highly negative reduction potentials, direct reduction by a photocatalyst is often challenging. However, strategies like "electron-primed photoredox catalysis" have been developed to overcome these energetic barriers. This approach involves the electrochemical generation of a potent reductant from the photocatalyst, which can then be excited by light to reduce even electron-rich aryl chlorides. nih.gov This allows for subsequent C-C and C-heteroatom bond formations. nih.gov

Another powerful approach is consecutive photoredox catalysis (conPET), which enables the photocatalytic conversion of less reactive chemical bonds. acs.org This method has been successfully used for the functionalization of stable aryl chlorides by generating aryl radicals that can be trapped by various reagents. acs.org

Electrochemical Synthesis: Electrochemistry offers a direct and often more sustainable way to achieve reductive functionalization of aryl chlorides without the need for light. digitellinc.com Metal-free electrocatalytic methods have been developed for the borylation of unactivated (hetero)aryl chlorides using organic molecules like cumulenes as redox mediators. digitellinc.com These reactions proceed through the formation of an aryl radical anion, which then cleaves to a reactive aryl radical. digitellinc.com Nickel-catalyzed electroreductive cross-coupling reactions have also proven effective for the allylation of aryl chlorides. researchgate.net

The functionalization of C-H bonds offers an atom-economical alternative to traditional cross-coupling reactions. Photoredox catalysis has been instrumental in activating C-H bonds, including the benzylic C-H bonds of toluene (B28343) derivatives. nih.govacs.org By combining photoredox catalysis with other catalytic cycles, such as nickel catalysis, direct C-H arylation of various substrates with aryl halides can be achieved. rsc.orgucla.edu

Below is a table summarizing key findings in photochemical and electrochemical aryl halide functionalization:

Method Substrate Type Key Features Example Application Citation
Electron-Primed Photoredox CatalysisElectron-rich aryl chloridesOvercomes high reduction potentials of aryl chlorides.Radical coupling reactions. nih.gov
Consecutive Photoredox Catalysis (conPET)Stable aryl chloridesGenerates aryl radicals for subsequent trapping.C-C and C-heteroatom bond formation. acs.org
Electrochemical BorylationUnactivated (hetero)aryl chloridesMetal-free, uses cumulene redox mediators.Synthesis of arylboronates. digitellinc.com
Nickel-Catalyzed Electroreductive Allylation(Hetero)aryl chloridesForms C-C bonds with allylic sulfones.Synthesis of allylated arenes. researchgate.net
Photoredox C-H FunctionalizationToluene derivativesDirect activation of benzylic C-H bonds.Enantioenriched β-benzylated aldehydes. acs.org
Nickel/Photoredox Dual CatalysisAryl halides and aminesDirect α-amino C-H arylation.Synthesis of benzylic amines. rsc.orgucla.edu

Flow Chemistry Applications in the Synthesis of Substituted Aromatics

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, has garnered significant attention for its ability to enhance reaction efficiency, safety, and scalability. cam.ac.uk This methodology is particularly well-suited for the synthesis of substituted aromatic compounds, offering precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org

Advantages of Flow Chemistry:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling reactions to be performed at superheated temperatures safely and efficiently. rsc.orgacs.org

Scalability: Scaling up a reaction in flow is achieved by simply running the system for a longer duration, rather than increasing the size of the reactor, which ensures consistent reaction conditions and product quality. thieme-connect.de

Automation and Integration: Flow systems can be readily automated and integrated into multi-step synthetic sequences, allowing for the telescoping of reactions without the need for intermediate workups and purifications. rsc.orgthieme-connect.de

Applications in Aromatic Synthesis: Flow chemistry has been successfully applied to a wide range of reactions for the synthesis of substituted aromatics. For instance, the Meerwein arylation, a synthetic equivalent of the direct α-arylation of acetaldehyde (B116499) enolate, has been efficiently performed in a continuous-flow process using unstable aryldiazonium salts generated in situ. acs.org This method allows for the synthesis of a variety of monoarylated acetaldehydes with high functional group tolerance. acs.org

Furthermore, multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) have been demonstrated in continuous-flow systems. acs.orgthieme-connect.de These processes often involve the use of packed-bed reactors containing immobilized reagents or catalysts, which facilitate reactions and in-line purification. rsc.orgnih.gov For example, the synthesis of aryl amines from phenols has been achieved in a multi-step continuous-flow reactor using a heterogeneous palladium catalyst. nih.gov

The table below highlights some applications of flow chemistry in the synthesis of substituted aromatics:

Reaction Type Key Features Example Product Citation
Meerwein ArylationIn situ generation of aryldiazonium salts.Monoarylated acetaldehydes. acs.org
Multi-step API SynthesisTelescoped reaction sequences, in-line purification.Imatinib, Vildagliptin intermediates. rsc.orgthieme-connect.de
Dehydrative AminationUse of heterogeneous catalysts in packed-bed reactors.Aryl amines from phenols. nih.gov
Grignard Addition & LithiationPrecise temperature control for highly reactive intermediates.Tetrasubstituted alkenes. acs.org
Kabachnik-Fields ReactionCatalyst-free, high yields in shorter reaction times.α-Aryl-α-aminophosphonates. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, possessing a reactive carbon-chlorine bond, is a suitable substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.co.uk While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling of aryl chlorides are well-established. researchgate.netresearchgate.net For the coupling of a related compound, 4-chlorotoluene, with phenylboronic acid, various palladium precatalysts have been shown to be effective, with product yield being influenced by the choice of base (e.g., K₂CO₃ or KOtBu) and solvent. researchgate.net The reaction is sensitive to the electronic nature of the substituents on the coupling partners. kochi-tech.ac.jp Efficient coupling of aryl chlorides often requires the use of specialized phosphine ligands to facilitate the catalytic cycle. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(OAc)₂ / NHC precatalystK₂CO₃AqueousAerobicGood to Excellent researchgate.net
[Pd(η³-C₃H₅)Cl]₂ / DPEPhosNaHCO₃EtOHNot specified79% kochi-tech.ac.jp
(tBubpy)PdCl₂Not specifiedAlcoholAerobicModerate to Excellent asianpubs.org

Note: This table represents general conditions for aryl chlorides and may not be specific to this compound.

Negishi and Kumada Coupling for C-C Bond Formation

The Negishi and Kumada couplings offer alternative palladium- or nickel-catalyzed methods for carbon-carbon bond formation, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Negishi coupling is known for its versatility and functional group tolerance, effectively coupling unactivated aryl chlorides with organozinc reagents. nih.govorganic-chemistry.org Nickel-N-heterocyclic carbene (NHC) complexes have been shown to be highly efficient catalysts for the coupling of various aryl chlorides, leading to biaryl products in good to excellent yields under mild conditions. nih.gov The development of new ligands, such as CPhos, has enabled the efficient coupling of secondary alkylzinc halides with aryl chlorides, overcoming challenges like β-hydride elimination. nih.gov

The Kumada coupling , one of the earliest cross-coupling methods, employs Grignard reagents. wikipedia.orgorganic-chemistry.orgchem-station.com It is a cost-effective method, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org Both nickel and palladium catalysts are used, with palladium often providing better chemoselectivity. chem-station.com The reaction is typically carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates. wikipedia.org The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. tcichemicals.comtcichemicals.comwuxiapptec.comnih.gov

For aryl chlorides, sterically hindered and electron-rich phosphine ligands, such as XPhos and t-BuXPhos, are often employed in combination with strong bases like sodium tert-butoxide (NaOtBu). tcichemicals.comtcichemicals.comnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the C-N coupled product. wikipedia.orglibretexts.org

A practical example for a related aryl chloride, 4-chlorotoluene, demonstrates the coupling with morpholine (B109124) using a Pd(dba)₂/XPhos catalyst system and NaOtBu as the base in toluene, affording the product in 94% yield. tcichemicals.comtcichemicals.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperatureYieldReference
Pd₂(dba)₃tBu₃P·HBF₄NaOtBuTolueneReflux65% (for 4-chloroanisole) tcichemicals.com
[Pd(allyl)Cl]₂TrixiePhost-BuOLiTolueneNot specifiedGood nih.gov
Pd(OAc)₂dpppNaOt-BuToluene80 °C93% (for 2-bromopyridine) amazonaws.com

Note: This table illustrates typical conditions for aryl halides and may require optimization for this compound.

Copper-Mediated Arylation Reactions

Copper-catalyzed arylation reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic contexts. wikipedia.org

The Ullmann condensation can be used to form aryl ethers, thioethers, and amines. wikipedia.org In the case of C-N bond formation (a Goldberg-type reaction), a copper catalyst facilitates the coupling of an amine with an aryl halide. wikipedia.org Modern protocols often utilize soluble copper catalysts with ligands like phenanthroline to improve efficiency. wikipedia.org Similarly, the Ullmann ether synthesis involves the copper-catalyzed reaction of an alcohol or phenol with an aryl halide. wikipedia.orgmit.edu

Copper catalysts have also been developed for the direct arylation of arene C-H bonds, though this is less directly applicable to the C-Cl bond of this compound. nih.gov The use of ligands such as picolinic acid can significantly improve the efficiency of copper-catalyzed O-arylation of phenols with aryl halides. mit.edu

α-Arylation Reactions with Carbonyl Compounds

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming a carbon-carbon bond between an aryl group and the α-position of a ketone, ester, or other carbonyl-containing molecule. nih.gov This reaction involves the coupling of an enolate, generated from the carbonyl compound and a base, with an aryl halide. nih.gov

The success of this reaction relies heavily on the use of specialized palladium catalysts with sterically hindered and electron-rich ligands, which promote the crucial reductive elimination step from an arylpalladium enolate intermediate. nih.gov This methodology has been extended to a wide variety of carbonyl and related compounds, including amides, aldehydes, and nitriles. nih.gov While specific examples with this compound are not provided, the general reactivity of aryl chlorides in this transformation is well-documented. nih.gov For instance, the α-arylation of cyclic ketones with aryl chlorides has been achieved using palladium catalysts in combination with bulky phosphine ligands. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. uci.edumsu.edumasterorganicchemistry.com

The tert-butoxy group is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. The methyl group is also an activating, ortho-, para-director via an inductive effect and hyperconjugation. The chloro group is a deactivating, yet ortho-, para-directing substituent. Its inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, but the lone pairs on the chlorine atom can stabilize the intermediate carbocation (arenium ion) through resonance, directing the incoming electrophile to the ortho and para positions. uci.edulibretexts.org

In this compound, the positions open for substitution are C3, C5, and C6. The powerful para-directing effect of the tert-butoxy group and the ortho-directing effect of the chloro group would strongly favor substitution at the C5 position. The C3 position is sterically hindered by the adjacent chloro and tert-butoxy groups. The C6 position is ortho to the activating methyl group but also ortho to the deactivating chloro group.

A relevant example is the nitration of p-tert-butyltoluene, which results in substitution primarily at the position ortho to the methyl group and meta to the bulky tert-butyl group. cdnsciencepub.comresearchgate.net In the case of 2-chlorotoluene, nitration can lead to substitution at the 5-position. quora.com For this compound, the combined directing effects would likely lead to predominant substitution at the C5 position.

Influence of Steric and Electronic Effects on Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the regioselectivity is primarily dictated by the directing effects of the substituents on the benzene ring. The tert-butoxy group is a strong activating group and an ortho, para-director due to the resonance effect of the oxygen lone pairs, which donate electron density to the ring. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the resonance donation of its lone pairs. The methyl group is a weak activating group and an ortho, para-director through an inductive effect and hyperconjugation. libretexts.orgyoutube.com

In this compound, the powerful activating and ortho, para-directing effect of the tert-butoxy group at position 4 dominates. The chlorine atom at position 2 and the methyl group on the toluene backbone also influence the substitution pattern. The positions ortho to the tert-butoxy group (positions 3 and 5) are activated. Position 3 is also meta to the chlorine, and position 5 is ortho to the chlorine. The position ortho to the methyl group (position 3) and para to the methyl group (position 5) are also activated.

Considering the combined effects:

Position 3: Ortho to the tert-butoxy group and ortho to the methyl group, but meta to the deactivating chloro group.

Position 5: Ortho to the tert-butoxy group and para to the methyl group, and also ortho to the chloro group.

Position 6: Meta to the tert-butoxy group and meta to the methyl group, and para to the chloro group.

Electrophilic attack will preferentially occur at the positions most activated by the strongly donating tert-butoxy group, which are positions 3 and 5. Between these two, steric hindrance from the bulky tert-butyl group and the adjacent chlorine atom might influence the approach of the electrophile. However, the strong activating effect of the tert-butoxy group is expected to be the dominant factor. In cases of competing directing effects, the stronger activating group generally controls the regioselectivity. reddit.com

Nitration and Sulfonation Studies

Nitration: The nitration of substituted chlorotoluenes has been a subject of study. For instance, the nitration of 4-tert-butylchlorobenzene, a close structural analog, with a mixture of concentrated nitric and sulfuric acids at elevated temperatures has been shown to yield 4-tert-butyl-2,6-dinitrochlorobenzene. google.com This suggests that nitration of this compound would likely occur at the positions ortho to the activating tert-butoxy group, leading to the dinitro product. Another report on the nitration of 4-tert-butylchlorobenzene indicates the formation of 4-chloro-2-nitro-1-tert-butylbenzene as the predominant product, highlighting mononitration ortho to the tert-butyl group. google.com

For this compound, nitration is expected to be directed by the powerful tert-butoxy group to the positions ortho to it (3 and 5). Given the steric bulk of the tert-butoxy group, substitution at position 5 might be favored.

A study on the nitration of phenols using tert-butyl nitrite proceeds through the formation of an O-nitrosyl intermediate followed by C-nitration. nih.gov While this compound is an ether, this highlights an alternative nitration pathway that could be considered.

Sulfonation: Specific studies on the sulfonation of this compound are not readily available in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution, sulfonation would also be directed by the tert-butoxy group to the ortho positions (3 and 5). The reaction would typically be carried out using fuming sulfuric acid or sulfur trioxide in an appropriate solvent.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring. sigmaaldrich.comorganic-chemistry.org

Friedel-Crafts Alkylation: Alkylation of this compound is expected to be challenging due to the high reactivity of the starting material, which can lead to polyalkylation. The strong activating effect of the tert-butoxy group makes the aromatic ring highly nucleophilic.

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. tamu.eduyoutube.com This reaction introduces an acyl group onto the aromatic ring and is generally preferred over alkylation as the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org For this compound, acylation is predicted to occur at the positions ortho to the tert-butoxy group. The reaction of anisole, a related compound, with acetyl chloride in the presence of aluminum chloride is a well-established procedure. tamu.edu

Reaction Reagents Predicted Major Product(s) Reference
NitrationHNO₃, H₂SO₄3-Nitro-4-(tert-butoxy)-2-chlorotoluene and/or 5-Nitro-4-(tert-butoxy)-2-chlorotoluene google.com
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-4-(tert-butoxy)-2-chlorotoluene and/or 5-Acyl-4-(tert-butoxy)-2-chlorotoluene organic-chemistry.orgtamu.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). qorganica.esyoutube.commasterorganicchemistry.com

In the case of this compound, the chlorine atom at position 2 could potentially act as a leaving group. However, the aromatic ring is substituted with an electron-donating tert-butoxy group and a weakly activating methyl group. These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack. The absence of strong electron-withdrawing groups, such as nitro groups, significantly disfavors the SNAr mechanism. Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. For SNAr to occur, harsh reaction conditions, such as high temperatures and pressures, might be required. acsgcipr.org

Radical Reactions and Benzylic Functionalization

Photo- and Electrochemically Induced Radical Processes

The photochemical behavior of aryl tert-butyl ethers has been investigated. Photolysis of substituted aryl tert-butyl ethers in methanol (B129727) has been shown to lead to the cleavage of the ether bond, resulting in the formation of the corresponding phenol as the major product, along with photo-Fries rearrangement products. acs.orgnih.govacs.orgcmb.ac.lk These reactions are reported to proceed from the singlet excited state. nih.gov This suggests that irradiation of this compound could lead to the formation of 2-chloro-4-methylphenol (B1207291) and potentially tert-butylated phenol derivatives.

Benzylic functionalization can be achieved through radical reactions. For instance, benzylic bromination of toluene derivatives can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator. In the case of 2-bromo-4-methylanisole, a related compound, benzylic bromination can be induced in nonpolar solvents like carbon tetrachloride with light or peroxide initiators. By analogy, the methyl group of this compound could undergo radical substitution to introduce a halogen or other functional groups at the benzylic position.

Investigation of tert-Butoxyl Radical Chemistry

The tert-butoxy group in this compound can be a source of tert-butoxyl and tert-butyl radicals under certain conditions. The tert-butyl radical is a highly reactive intermediate that can participate in various reactions, including substitution and addition reactions. ontosight.ai The tert-butoxyl radical can be generated from tert-butoxides and is known to participate in hydrogen abstraction and β-scission reactions. princeton.educdnsciencepub.com The chemistry of the tert-butyl radical includes its ability to add to aromatic rings. acs.org The oxidation of tertiary-butyl groups attached to an aromatic ring to form carboxylic acids has also been reported under specific conditions. google.com

Radical Species Generation Method Potential Reactions Reference
Benzylic RadicalRadical initiator (e.g., NBS, light) on the methyl groupHalogenation, oxidation
Phenoxyl RadicalPhotolysis of the aryl tert-butyl etherFormation of 2-chloro-4-methylphenol acs.orgnih.govacs.org
tert-Butyl RadicalPhotolysis or thermolysis of the tert-butoxy groupSubstitution, addition reactions ontosight.aiacs.org
tert-Butoxyl RadicalFrom tert-butoxideHydrogen abstraction, β-scission princeton.educdnsciencepub.com

Advanced Spectroscopic and Analytical Characterization Approaches for 4 Tert Butoxy 2 Chlorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are instrumental in the unambiguous assignment of all proton and carbon signals of 4-(tert-Butoxy)-2-chlorotoluene.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the tert-butoxy (B1229062) group. The tert-butyl group will present as a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum due to the shielding effect of the sp³ hybridized carbon atoms. The aromatic protons will appear as a set of multiplets in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro and tert-butoxy substituents.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. libretexts.org The spectrum will show signals for the quaternary carbons of the tert-butyl group and the aromatic ring, as well as the methyl carbons of the tert-butyl group and the protonated aromatic carbons. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms and the hybridization state. libretexts.org For instance, the carbon atom bonded to the oxygen of the tert-butoxy group will be significantly deshielded and appear at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)1.3 - 1.5 (singlet)28 - 32
tert-Butyl (quaternary C)-75 - 80
Aromatic CH6.8 - 7.4 (multiplets)115 - 135
Aromatic C-Cl-125 - 135
Aromatic C-O-150 - 160
Aromatic C-CH₃-135 - 145

Note: These are predicted ranges based on typical values for similar functional groups and substituted aromatic compounds.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To definitively assign the proton and carbon signals, especially for the closely spaced aromatic protons, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent aromatic protons, aiding in their specific assignment within the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's signal to its attached carbon's signal. columbia.edu Each CH group in the aromatic ring and the methyl groups of the tert-butoxy substituent would show a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for identifying the connectivity across quaternary carbons. For example, correlations from the tert-butyl protons to the quaternary ether carbon and the adjacent aromatic carbon would be observed, confirming the placement of the tert-butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide further confirmation of the substitution pattern by showing spatial relationships between the tert-butyl protons and the ortho-protons on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The C-O stretching vibration of the ether linkage is expected to appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. chemicalbook.comthermofisher.comchemicalbook.com

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2980 - 2850
Aromatic C=CStretching1600 - 1450
C-O (Ether)Stretching1250 - 1000
C-ClStretching800 - 600

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. taylorfrancis.com The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric stretching of the benzene (B151609) ring, often seen around 1600 cm⁻¹, is typically a strong Raman band. researchgate.net The C-Cl bond also has a characteristic Raman signal. This technique is valuable for creating a unique "molecular fingerprint" of the compound. ualberta.ca

Table 3: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic RingSymmetric Stretch~1600
Aromatic C-HBending1000 - 1200
C-ClStretching600 - 800

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. nih.gov

For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of chlorine, an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak would also be present, corresponding to the ³⁷Cl isotope. docbrown.info

Common fragmentation pathways would likely involve the loss of the tert-butyl group as a stable carbocation ([M-57]⁺), which would be a prominent peak in the spectrum. Another expected fragmentation is the cleavage of the ether bond, leading to the formation of a chlorophenol radical cation. Further fragmentation of the aromatic ring could also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high accuracy, which allows for the determination of its elemental composition. This capability is critical in distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be employed to confirm its elemental composition of C₁₁H₁₅ClO. The high-resolution data can differentiate the target compound from isobaric interferences, which is particularly important in complex sample matrices. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve the high resolution required for accurate mass measurements. The accurate mass data obtained from HRMS is a key component in the structural elucidation and unambiguous identification of this compound. lcms.cznih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an indispensable tool for the purity assessment of volatile and thermally stable compounds like this compound. In GC-MS analysis, the sample is first vaporized and separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of specific chemical groups, such as the tert-butyl group. researchgate.netresearchgate.net By comparing the obtained mass spectrum with a reference library or with the spectrum of a known standard, the identity of the compound can be confirmed. restek.com

GC-MS is also highly effective for monitoring the progress of chemical reactions involving this compound. By analyzing samples at different time points during a reaction, it is possible to track the consumption of reactants and the formation of products and byproducts. researchgate.net This information is crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for trace-level analysis of impurities. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Analysis

ParameterValue
GC System Agilent 8890 GC lcms.cz
Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) lcms.cz
Inlet Temperature Programmed: 65 °C for 0.01 min, then 300 °C/min to 280 °C lcms.cz
Injection Volume 1 µL lcms.cz
Carrier Gas Helium at 1 mL/min constant flow lcms.cz
Oven Program 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold lcms.cz
MS System Agilent 7250 GC/Q-TOF lcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Range 50 to 1000 m/z lcms.cz

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are central to the purification and purity analysis of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of a wide range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. chromatographyonline.com In the context of this compound, while it is amenable to GC, HPLC can be employed for specific applications, such as the analysis of reaction mixtures containing non-volatile starting materials or byproducts.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a suitable approach. chromatographyonline.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). technologynetworks.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. sielc.comnih.gov

Table 2: Representative HPLC Conditions

ParameterValue
HPLC System Nexera™ LC system shimadzu.com
Column Shim-pack Velox™ C18 SPP shimadzu.com
Mobile Phase Acetonitrile and Water with Formic Acid sielc.com
Flow Rate 0.35 mL/min lcms.cz
Injection Volume 1 µL shimadzu.com
Detector UV or Mass Spectrometer dtic.mil

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. chromatographyonline.com Given that this compound is a volatile liquid, GC is an ideal method for assessing its purity. The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

A non-polar or semi-polar capillary column, such as one with a dimethylpolysiloxane or a cyanopropylphenyl-dimethylpolysiloxane stationary phase, would be appropriate for the analysis of this compound. nih.gov A Flame Ionization Detector (FID) is a common and robust detector for this type of analysis, providing a response that is proportional to the mass of the carbon atoms in the analyte. For higher sensitivity and structural confirmation, a mass spectrometer is used as the detector (GC-MS). shimadzu.comnih.gov The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. avantorsciences.comnih.gov

Computational Chemistry and Theoretical Studies on 4 Tert Butoxy 2 Chlorotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like 4-(tert-Butoxy)-2-chlorotoluene. DFT calculations can elucidate ground-state geometries, electronic properties, and vibrational modes, providing a fundamental understanding of the molecule's characteristics.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

For this compound, the key structural parameters include the bond lengths and angles of the substituted benzene (B151609) ring and the orientation of the bulky tert-butoxy (B1229062) group. The presence of the ortho-chloro and para-tert-butoxy substituents influences the geometry and electron distribution of the toluene (B28343) ring. The tert-butoxy group, being sterically demanding, will likely adopt a conformation that minimizes steric hindrance with the aromatic ring and the adjacent chloro substituent. Analysis of the optimized geometry reveals details about bond strain and intramolecular interactions. For instance, DFT studies on similarly hindered molecules have shown that steric repulsion can lead to slight out-of-plane bending of substituents. nih.gov

The electronic structure analysis provides information on how electrons are distributed within the molecule. Properties such as the molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

This interactive table presents hypothetical but realistic geometric parameters for the optimized structure of this compound, based on typical values from DFT calculations on analogous substituted aromatic compounds.

ParameterAtoms InvolvedPredicted Value
Bond Lengths
C-Cl1.75 Å
C(ring)-O1.37 Å
O-C(tert-butyl)1.45 Å
C(ring)-C(methyl)1.51 Å
Bond Angles
C-C-Cl121.5°
C-C-O118.0°
C-O-C119.5°
Dihedral Angles
Cl-C-C-C~0.5°
C-C-O-C~90.0°

Once the optimized geometry is found, vibrational frequency calculations can be performed. This analysis calculates the normal modes of vibration for the molecule. q-chem.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net

The process involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). openmopac.net Diagonalization of this matrix yields the vibrational frequencies and their corresponding IR intensities and Raman activities. q-chem.com It is standard practice to scale the calculated harmonic frequencies by an empirical factor (typically 0.96-0.98 for B3LYP functionals) to better match the anharmonicity of real experimental vibrations. nist.gov A key confirmation of a true energy minimum is the absence of any imaginary frequencies.

For this compound, characteristic vibrational modes would include the C-Cl stretch, the aromatic C-H stretches, the asymmetric and symmetric C-O-C stretches of the ether linkage, and the bending and rocking modes of the methyl and tert-butyl groups. Correlating these calculated frequencies with experimental spectra allows for definitive assignment of the observed absorption bands. researchgate.net

Table 2: Correlation of Predicted Vibrational Frequencies with Experimental Data

This table shows a hypothetical comparison between calculated (scaled) and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H StretchAr-H30853080
Aliphatic C-H Stretchtert-Butyl, Methyl29702965
C=C Aromatic StretchBenzene Ring1605, 14901600, 1488
Asymmetric C-O-C StretchAr-O-C12551250
C-Cl StretchAr-Cl760755

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the tert-butoxy group, reflecting the electron-donating nature of these groups. The LUMO is likely to have significant contributions from the aromatic ring's π* orbitals, particularly influenced by the electron-withdrawing chloro substituent. This analysis helps predict the regioselectivity of reactions like electrophilic aromatic substitution. youtube.com

Table 3: Frontier Molecular Orbital Properties

This table provides hypothetical FMO data for this compound, illustrating the insights gained from such an analysis.

PropertyValue (eV)Description
HOMO Energy -8.50Indicates the propensity to donate electrons (nucleophilicity).
LUMO Energy -1.25Indicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) 7.25Relates to chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. nih.gov By modeling reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that separates reactants from products. Locating and characterizing the TS is crucial for understanding a reaction's feasibility and kinetics. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

A key feature used to confirm a TS structure is the result of a vibrational frequency calculation, which should yield exactly one imaginary frequency. researchgate.net The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate that leads from reactants to products.

For a reaction involving this compound, such as an electrophilic nitration, computational modeling could be used to locate the transition state for the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The geometry of this TS would reveal the precise bond-forming and bond-breaking distances and the orientation of the reacting species.

Table 4: Example Transition State Properties for Electrophilic Aromatic Substitution

This table presents plausible data for a transition state in a hypothetical electrophilic substitution reaction on this compound.

PropertyValueSignificance
Key Bond Distance (C-N) 2.15 ÅShows the partial formation of the new bond in the transition state.
Imaginary Frequency -350 cm⁻¹Confirms the structure as a true transition state.
Activation Energy (Ea) 15.5 kcal/molThe energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses.

Computational studies on related reactions, such as the Kolbe-Schmitt reaction of substituted phenols, have demonstrated the power of this approach in distinguishing between kinetically and thermodynamically favored products. researchgate.net

Conformational Analysis and Steric Effects of the tert-Butoxy Group

Computational chemistry provides a powerful lens through which to examine these non-covalent interactions. While specific theoretical studies on this compound are not extensively documented in publicly available literature, the conformational behavior can be inferred from studies on structurally analogous molecules and from fundamental principles of steric interactions.

The orientation of the tert-butoxy group relative to the plane of the benzene ring is a key conformational parameter. This is typically described by the dihedral angle defined by the C(aryl)-C(aryl)-O-C(tert-butyl) atoms. The steric bulk of the tert-butyl group, with its three methyl substituents, creates a significant rotational barrier around the C(aryl)-O bond. This barrier arises from the van der Waals repulsions between the methyl groups of the tert-butyl moiety and the ortho-substituents on the benzene ring, in this case, the chlorine atom and the methyl group.

In the case of this compound, the tert-butoxy group is situated para to the methyl group and meta to the chlorine atom. The primary steric interactions influencing the conformation of the tert-butoxy group will be with the hydrogen atoms on the adjacent C3 and C5 positions of the benzene ring. However, the presence of the 2-chloro and 4-methyl substituents will electronically influence the benzene ring and could have a more subtle effect on the conformational energetics.

Theoretical calculations on related systems provide insight into the magnitude of these steric effects. For instance, computational studies on sterically hindered systems, such as alkyl-substituted ureas, have quantified the rotational barrier for a tert-butyl group. In one such study, the rotational barrier for a tert-butyl group attached to a nitrogen atom within a planar system was calculated to be 4.6 kcal/mol at the MP2 level of theory nih.gov. While this is not a direct analogue to an aryl ether, it provides a quantitative measure of the energy required to rotate the bulky tert-butyl group in a sterically congested environment.

The steric hindrance of the tert-butoxy group can also be appreciated by examining crystallographic or computational data from other complex molecules where this group is present. For example, in a Density Functional Theory (DFT) study of a complex hexahydroquinoline derivative, the dihedral angles involving bulky substituents were found to be significantly twisted from planarity due to steric repulsion researchgate.net.

To illustrate the type of data obtained from computational studies on molecular conformation, the following table presents representative data from analogous or relevant systems. It is important to note that these values are not from a direct computational analysis of this compound and are provided for illustrative purposes.

ParameterSystemValueComputational MethodReference
Rotational Barrier of tert-Butyl Grouptert-Butylurea4.6 kcal/molMP2 nih.gov
Dihedral Angle (Phenyl-Dihydropyridine)tert-Butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Molecule A)89.7(1)°DFT researchgate.net
Dihedral Angle (Biphenyl-Dihydropyridine)tert-Butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Molecule A)75.5(1)°DFT researchgate.net

The data in the table, although from different molecular contexts, underscores the significant steric influence of the tert-butyl group, leading to substantial rotational barriers and non-planar conformations in crowded molecular environments. For this compound, it is expected that the tert-butoxy group would adopt a conformation that minimizes steric clash with the adjacent protons on the aromatic ring. The potential energy surface for the rotation around the C(aryl)-O bond would likely show distinct minima corresponding to staggered conformations of the tert-butyl group relative to the plane of the benzene ring. A detailed computational study would be required to precisely determine the preferred dihedral angles and the heights of the rotational barriers for this specific molecule.

Role As a Building Block in Complex Organic Synthesis

Precursor for Advanced Aromatic Systems

The construction of highly substituted or extended aromatic systems is a central theme in materials science and medicinal chemistry. While specific examples detailing the use of 4-(tert-Butoxy)-2-chlorotoluene for this purpose are not prevalent in the literature, its structure is well-suited for such transformations. The chloro substituent is a key feature, enabling participation in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions.

For instance, a hypothetical Suzuki coupling of this compound with an arylboronic acid could lead to the formation of a biaryl structure. Subsequent deprotection of the tert-butoxy (B1229062) group would yield a substituted biphenyl-4-ol, a common motif in liquid crystals and biologically active molecules. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent, which could then undergo further reactions, such as cyclization, to form polycyclic aromatic systems. The strategic sequence of coupling followed by deprotection or functionalization of the methyl group allows for the controlled assembly of complex aromatic frameworks.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The functional groups of this compound provide several avenues for the construction of fused or appended heterocyclic rings.

One potential strategy involves the transformation of the chloro and methyl groups. For example, oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic aromatic substitution of the chlorine with a suitable binucleophile, could lead to the formation of a fused heterocyclic system. Alternatively, the tert-butoxy group, upon deprotection to the corresponding phenol (B47542), can participate in cyclization reactions. For instance, an O-alkylation followed by an intramolecular cyclization could yield benzofuran (B130515) derivatives. The synthesis of various heterocyclic scaffolds, such as isoxazoles, pyrazoles, and pyrimidines, often relies on the cyclocondensation of appropriately substituted building blocks researchgate.net. While direct applications of this compound are not explicitly detailed, its potential as a precursor to such substituted intermediates is clear.

Intermediate in the Construction of Polyfunctional Molecules

The ability to selectively manipulate the different functional groups of this compound makes it an attractive intermediate for the synthesis of polyfunctional molecules, where multiple reactive sites are required for subsequent transformations. The orthogonal nature of the protecting group and the reactive chloro and methyl sites is key.

A synthetic sequence could begin with a reaction involving the chloro group, such as a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent. Subsequently, the methyl group could be brominated using N-bromosuccinimide under radical conditions, providing a site for further nucleophilic substitution. Finally, the tert-butoxy group can be removed under acidic conditions to reveal the phenol, which can then be engaged in a variety of reactions, such as etherification or esterification. This stepwise functionalization allows for the precise installation of multiple, chemically distinct groups, leading to the creation of complex and highly functionalized molecules. The synthesis of polyfunctional aromatic compounds from non-aromatic precursors is a testament to the creativity in modern organic synthesis, and building blocks like this compound offer a valuable starting point for such endeavors researchgate.net.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The chloro- and methyl- substituents on the aromatic ring of 4-(tert-Butoxy)-2-chlorotoluene are prime targets for a variety of catalytic transformations. Future research in this area could focus on developing new and more efficient catalytic systems to functionalize these positions selectively.

A significant area of future research lies in the development of advanced catalytic cross-coupling reactions. While palladium-catalyzed reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, there is always a need for more sustainable and efficient catalysts. elsevier.com Future work could explore the use of catalysts based on more abundant and less toxic metals like copper, nickel, or iron for reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings at the C-Cl bond. youtube.comyoutube.com The development of these reactions would provide access to a wide array of biaryl, acetylenic, aminated, and vinylated derivatives of this compound.

Furthermore, the direct C-H activation of the methyl group or the aromatic ring offers a more atom-economical approach to functionalization. Research into selective C-H activation/functionalization reactions catalyzed by transition metals could lead to the direct introduction of various functional groups without the need for pre-functionalized starting materials. This would represent a significant advancement in the synthetic utility of this compound.

Another promising avenue is the exploration of dual catalytic systems that can simultaneously or sequentially functionalize both the C-Cl bond and a C-H bond in a single operation. Such methodologies would streamline the synthesis of complex molecules from this relatively simple starting material.

Investigation of New Synthetic Pathways to this compound Derivatives

The creation of new derivatives of this compound is pivotal for exploring its full potential. Future research should not only focus on functionalizing the existing molecule but also on developing new synthetic routes to a broader range of its derivatives.

One area of interest is the regioselective functionalization of the aromatic ring. The electronic and steric effects of the existing substituents can direct the introduction of new groups to specific positions. Investigating electrophilic aromatic substitution reactions under various conditions could lead to the synthesis of novel polysubstituted toluene (B28343) derivatives.

The tert-butoxy (B1229062) group, while often used as a protecting group for phenols, can also be a point of modification. scientificupdate.com Research into the deprotection of the tert-butoxy group to reveal the corresponding phenol (B47542), followed by re-functionalization, would significantly expand the accessible chemical space. This would allow for the introduction of a wide variety of ether, ester, and other phenol-based functionalities. scientificupdate.comresearchgate.netcdnsciencepub.com

Furthermore, the development of stereoselective synthetic methods will be crucial for accessing chiral derivatives of this compound. This could involve asymmetric catalysis to introduce chiral centers or the use of chiral auxiliaries. The synthesis of enantiomerically pure derivatives is particularly important for applications in medicinal chemistry and materials science.

The following table outlines potential synthetic transformations for creating derivatives of this compound:

Reaction TypeTarget SitePotential Reagents/CatalystsPotential Products
Suzuki CouplingC-ClArylboronic acids, Pd catalyst, baseBiaryl derivatives
Sonogashira CouplingC-ClTerminal alkynes, Pd/Cu catalyst, baseArylalkyne derivatives
Buchwald-Hartwig AminationC-ClAmines, Pd catalyst, baseArylamine derivatives
Heck CouplingC-ClAlkenes, Pd catalyst, baseVinylated derivatives
C-H ActivationMethyl group/Aryl C-HTransition metal catalysts (e.g., Rh, Ru, Ir)Functionalized methyl or aryl derivatives
Electrophilic Aromatic SubstitutionAromatic RingNitrating, halogenating, or acylating agentsPolysubstituted toluene derivatives
Deprotection/Functionalizationtert-Butoxy groupAcidic conditions for deprotection, followed by alkylating or acylating agentsPhenolic derivatives, ethers, esters

Exploitation of the Compound in Emerging Areas of Chemical Research

The unique structural features of this compound and its derivatives suggest potential applications in several cutting-edge areas of chemical research.

In the field of materials science , the rigid aromatic core of this molecule makes it a suitable building block for the synthesis of novel organic materials. For instance, its derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through functionalization at the chloro and methyl positions would be highly advantageous in this context. The bulky tert-butyl group can also influence the solid-state packing and solubility of materials, which are critical parameters for device performance. nih.gov

In medicinal chemistry , substituted toluenes are common motifs in pharmacologically active compounds. The derivatives of this compound could be screened for various biological activities. The combination of lipophilic (tert-butoxy, methyl) and electron-withdrawing (chloro) groups could lead to interesting structure-activity relationships. The development of a library of derivatives through the synthetic methods described above would be the first step in exploring their potential as new therapeutic agents.

In the agrochemical sector, chlorotoluene derivatives are known to be important intermediates in the synthesis of pesticides and herbicides. marketresearchintellect.comgminsights.com The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action. Future research could involve the synthesis and biological evaluation of its derivatives for herbicidal, fungicidal, or insecticidal properties.

Q & A

Basic: What are the common synthetic routes for 4-(tert-Butoxy)-2-chlorotoluene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced using tert-butanol under acidic conditions or via Buchwald-Hartwig amination-like protocols for aryl ether formation . Optimization includes:

  • Temperature Control: Reactions often require reflux conditions (e.g., 80–100°C) to balance reactivity and side-product formation.
  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) or copper(I) iodide may enhance coupling efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Purification: Column chromatography with gradients of hexane/ethyl acetate is recommended for isolating pure product .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:
Contradictions may arise from impurities, assay variability, or structural analogs misattributed to the parent compound. Strategies include:

  • Reproducibility Checks: Validate assays under identical conditions (pH, temperature, cell lines).
  • Structural Confirmation: Use NMR (¹H/¹³C) and HRMS to confirm compound identity and purity .
  • Meta-Analysis: Cross-reference data from multiple databases (e.g., PubChem, SciFinder) to identify trends or outliers .
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values to compare potency across studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for tert-butoxy singlet (~1.3 ppm, 9H) and aromatic protons (6.5–7.5 ppm) .
    • ¹³C NMR: Confirm tert-butyl carbon at ~28 ppm (CH₃) and 80 ppm (C-O) .
  • IR Spectroscopy: Identify C-O-C stretching (~1250 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group) .

Advanced: What computational methods are suitable for predicting the reactivity of the tert-butoxy group in this compound under various reaction conditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for reactions like hydrolysis or nucleophilic substitution .
  • Molecular Dynamics (MD): Simulate solvent effects on tert-butoxy group stability (e.g., in DMSO vs. water) .
  • QSAR Models: Corrogate steric/electronic parameters (e.g., Hammett σ) with experimental reactivity data .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents varying in position (e.g., 3- vs. 4-chloro) or steric bulk (e.g., isopropyl vs. tert-butoxy) .
  • In Vitro Assays: Test analogs against target enzymes (e.g., cytochrome P450) using fluorescence-based activity assays .
  • Statistical Analysis: Apply multivariate regression to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Basic: What are the typical challenges in purifying this compound, and which chromatographic techniques are recommended?

Methodological Answer:

  • Challenges: Co-elution of tert-butoxy byproducts (e.g., di-substituted isomers) and residual solvents .
  • Solutions:
    • Flash Chromatography: Use silica gel with hexane/ethyl acetate (95:5 to 80:20 gradient).
    • HPLC: Reverse-phase C18 columns for high-purity isolation (ACN/water mobile phase) .
    • Recrystallization: Tert-butyl methyl ether (TBME) or hexane for crystalline product .

Advanced: What strategies can determine the crystal structure of this compound derivatives, and how does conformation influence reactivity?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze using SHELX for space group determination .
  • Conformational Analysis: Compare torsion angles (e.g., C-O-C-Cl) to assess steric hindrance. Bulky tert-butoxy groups may restrict rotation, stabilizing specific conformers .
  • Reactivity Implications: Planar aromatic rings favor electrophilic substitution, while steric shielding from tert-butoxy groups may direct reactions to meta positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.